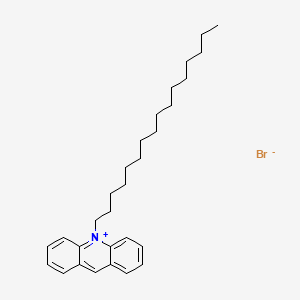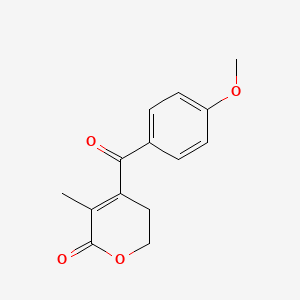![molecular formula C18H21NOSe B12541861 N-[5-(Phenylselanyl)pentyl]benzamide CAS No. 143590-83-4](/img/structure/B12541861.png)
N-[5-(Phenylselanyl)pentyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Phenylselanyl)pentyl]benzamide is an organic compound with the molecular formula C18H21NOSe. This compound is characterized by the presence of a phenylselanyl group attached to a pentyl chain, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Phenylselanyl)pentyl]benzamide typically involves the reaction of 5-bromopentylbenzamide with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(Phenylselanyl)pentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding pentylbenzamide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Pentylbenzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[5-(Phenylselanyl)pentyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenylselanyl group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[5-(Phenylselanyl)pentyl]benzamide is primarily related to its ability to interact with free radicals and reactive oxygen species. The phenylselanyl group can scavenge free radicals, thereby reducing oxidative stress. This interaction involves the transfer of electrons from the phenylselanyl group to the free radicals, neutralizing them and preventing cellular damage. The compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Phenylselanyl)pentanoic acid: Similar structure but with a carboxylic acid group instead of a benzamide moiety.
5-(Benzylselanyl)pentanoic acid: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N-[5-(Phenylselanyl)pentyl]benzamide is unique due to the presence of both a phenylselanyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential antioxidant properties further enhance its significance in scientific studies.
Eigenschaften
CAS-Nummer |
143590-83-4 |
|---|---|
Molekularformel |
C18H21NOSe |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
N-(5-phenylselanylpentyl)benzamide |
InChI |
InChI=1S/C18H21NOSe/c20-18(16-10-4-1-5-11-16)19-14-8-3-9-15-21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
InChI-Schlüssel |
CMKVWBSOIRNPON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)

![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)

![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)


![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
